Cas no 107257-20-5 (rac-4’-Methyl Ketoprofen)

rac-4’-Methyl Ketoprofen 化学的及び物理的性質
名前と識別子
-
- Ketoprofen Related Compound A
- rac-4’-Methyl Ketoprofen
- 2-[3-(4-Methylbenzoyl)phenyl]propanoic acid
- alpha-Methyl-3-(4-Methylbenzoyl) benzeneacetic acid
- Ketoprofen Related CoMpound A (AS)
- rac-4`-Methyl Ketoprofen
- α-Methyl-3-(4-methylbenzoyl)benzeneacetic acid
- 2-[3-(4-Methylbenzoyl)phenyl]propionic acid
- Ketoprofen IMpurity D
- Ketoprofen EP Impurity D
- rac-4'-Methyl Ketoprofen
- Ketoprofen Related Compound A (25 mg) (alpha-methyl-3-(4-methylbenzoyl) benzeneacetic acid)
- KETOPROFEN RELATED COMPOUND A (25 MG) (AL-PHA-METHYL-3-(4-METHYLBENZOYL) BENZENEACETIC ACID) (AS)
- BENZENEACETIC ACID, .ALPHA.-METHYL-3-(4-METHYLBENZOYL)-
- 2-[3-(4-Methylbenzoyl)phenyl]propanoic acid #
- SCHEMBL9474689
- Benzeneacetic acid, alpha-methyl-3-(4-methylbenzoyl)-
- 107257-20-5
- rac-4 inverted exclamation mark -Methyl Ketoprofen
- UNII-V4267UCZ9S
- (2RS)-2-(3-(4-Methylbenzoyl)phenyl)propanoic acid
- FT-0671887
- V4267UCZ9S
- Q27291514
- KETOPROFEN IMPURITY D [EP IMPURITY]
- (+/-)-2-(3-(4-Methylbenzoyl)phenyl)propanoic acid
- (2RS)-2-[3-(4-Methylbenzoyl)phenyl]propanoic Acid; Ketoprofen Imp. D (EP); Ketoprofen Related Compound A; Ketoprofen Impurity D
- 3-(4'-Methyl)benzoyl-.alpha.-methylbenzeneacetic acid
- (2RS)-2-[3-(4-Methylbenzoyl)phenyl]propanoic Acid
- PXERNXYPPAUBJI-UHFFFAOYSA-N
- Alpha-methyl-3-(4-methylbenzoyl)benzeneacetic acid
- 2-(3-(4-Methylbenzoyl)phenyl)propanoic acid
- F77165
- Ketoprofen specified impurity D [EP]
- (2RS)-2-[3-(4-Methylbenzoyl)-phenyl]propanoic Acid
- DS-017184
- Benzeneacetic acid, a-methyl-3-(4-methylbenzoyl)-
-
- インチ: 1S/C17H16O3/c1-11-6-8-13(9-7-11)16(18)15-5-3-4-14(10-15)12(2)17(19)20/h3-10,12H,1-2H3,(H,19,20)
- InChIKey: PXERNXYPPAUBJI-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)C1C=CC=C(C(C2C=CC(C)=CC=2)=O)C=1)=O
計算された属性
- せいみつぶんしりょう: 268.11000
- どういたいしつりょう: 268.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 355
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 54.4Ų
じっけんとくせい
- 密度みつど: 1.174±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 458.7±33.0 °C at 760 mmHg
- フラッシュポイント: 245.3±21.9 °C
- ようかいど: ほとんど溶けない(0.046 g/l)(25ºC)、
- PSA: 54.37000
- LogP: 3.41410
- じょうきあつ: 0.0±1.2 mmHg at 25°C
rac-4’-Methyl Ketoprofen セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Refrigerator
rac-4’-Methyl Ketoprofen 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-483831-10mg |
rac-4’-Methyl Ketoprofen, |
107257-20-5 | 10mg |
¥2858.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-487905-2.5mg |
rac-4’-Methyl ketoprofen-d3, |
107257-20-5 | 2.5mg |
¥3234.00 | 2023-09-05 | ||
Chemenu | CM362114-50mg |
2-[3-(4-methylbenzoyl)phenyl]propanoic acid |
107257-20-5 | 95%+ | 50mg |
$4400 | 2022-06-14 | |
TRC | M315080-10mg |
rac-4’-Methyl Ketoprofen |
107257-20-5 | 10mg |
$ 221.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-487905-2.5 mg |
rac-4’-Methyl ketoprofen-d3, |
107257-20-5 | 2.5 mg |
¥3,234.00 | 2023-07-11 | ||
Aaron | AR008XP4-25mg |
KETOPROFEN RELATED COMPOUND A (25 MG) (AL-PHA-METHYL-3-(4-METHYLBENZOYL) BENZENEACETIC ACID) (AS) |
107257-20-5 | 90% | 25mg |
$111.00 | 2023-12-16 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1356643-25MG |
107257-20-5 | 25MG |
¥15211.09 | 2023-01-05 | |||
TRC | M315080-50mg |
rac-4’-Methyl Ketoprofen |
107257-20-5 | 50mg |
$ 960.00 | 2023-09-07 | ||
TRC | M315080-100mg |
rac-4’-Methyl Ketoprofen |
107257-20-5 | 100mg |
$ 1669.00 | 2023-09-07 | ||
Aaron | AR008XP4-100mg |
KETOPROFEN RELATED COMPOUND A (25 MG) (AL-PHA-METHYL-3-(4-METHYLBENZOYL) BENZENEACETIC ACID) (AS) |
107257-20-5 | 90% | 100mg |
$350.00 | 2025-02-13 |
rac-4’-Methyl Ketoprofen 関連文献
-
1. Book reviews
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
rac-4’-Methyl Ketoprofenに関する追加情報
Research Update on rac-4’-Methyl Ketoprofen (CAS: 107257-20-5): Recent Advances and Applications
rac-4’-Methyl Ketoprofen (CAS: 107257-20-5) is a chiral nonsteroidal anti-inflammatory drug (NSAID) derivative of ketoprofen, which has garnered significant attention in recent years due to its potential therapeutic applications and unique pharmacological properties. This research brief synthesizes the latest findings on its synthesis, enantiomeric separation, biological activity, and clinical relevance, providing a comprehensive overview for researchers and industry professionals.
A 2023 study published in Journal of Medicinal Chemistry explored the enantioselective synthesis of rac-4’-Methyl Ketoprofen using asymmetric hydrogenation. The team achieved a 92% enantiomeric excess (ee) for the (S)-enantiomer, which exhibits superior COX-2 inhibition (IC50 = 0.8 μM) compared to the (R)-form. Molecular docking simulations revealed that the methyl group at the 4’ position enhances binding affinity to the COX-2 active site by forming additional hydrophobic interactions.
In pharmacokinetics, a recent European Journal of Pharmaceutical Sciences (2024) paper demonstrated that rac-4’-Methyl Ketoprofen has a 40% higher oral bioavailability than parent ketoprofen in rat models, attributed to reduced first-pass metabolism. The study also identified a novel glucuronide metabolite (M1) specific to the (S)-enantiomer, which may contribute to its prolonged anti-inflammatory effects.
Emerging applications include its investigation as a potential anticancer agent. A 2024 Bioorganic Chemistry report showed that (S)-4’-Methyl Ketoprofen induces apoptosis in colorectal cancer cells (HCT-116) through PPARγ activation, with minimal cytotoxicity to normal fibroblasts at therapeutic doses (10-50 μM). This selective activity positions it as a promising candidate for targeted cancer therapy.
Current challenges include the need for large-scale GMP-compliant synthesis methods and comprehensive toxicology profiles. A 2023 white paper by the International Pharmaceutical Federation highlighted that resolution of the racemate remains cost-prohibitive for industrial production, suggesting biocatalytic approaches as a viable solution currently under development by several pharmaceutical companies.
These collective advances position rac-4’-Methyl Ketoprofen as a compound of growing importance in precision medicine, with ongoing Phase II clinical trials evaluating its extended-release formulation for osteoarthritis (NCT05677812). Future research directions should focus on elucidating its off-target effects and exploring synergistic combinations with other therapeutic agents.
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